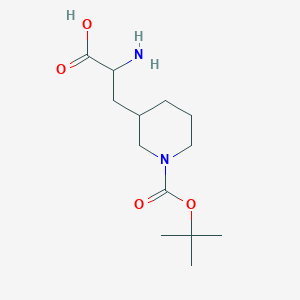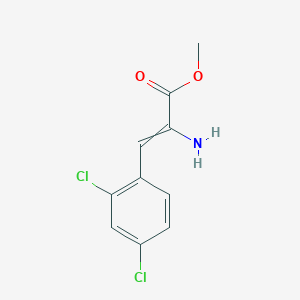
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride is a compound that belongs to the class of amino acids. It is a derivative of histidine, an essential amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. This structure imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as histidine or its derivatives.
Reaction Conditions: The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations.
Chemical Reactions: The key chemical reactions involved in the synthesis may include condensation reactions, aza-Wittig reactions, and heterocyclic rearrangements.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes. These processes are designed to optimize yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Processing: Involves the production of the compound in discrete batches, with each batch undergoing a series of chemical reactions and purification steps.
Continuous Processing: Involves the continuous flow of reactants and products through a series of reactors and separation units, allowing for the efficient and scalable production of the compound.
化学反应分析
Types of Reactions
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The imidazole ring can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum catalysts.
Solvents: Such as water, ethanol, or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation Products: May include imidazole derivatives with additional oxygen-containing functional groups.
Reduction Products: May include reduced forms of the imidazole ring.
Substitution Products: May include imidazole derivatives with different substituents on the ring.
科学研究应用
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its role in biological processes, such as enzyme catalysis and signal transduction.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring plays a key role in these interactions, allowing the compound to bind to enzymes, receptors, and other biomolecules. This binding can modulate the activity of these targets, leading to various biological effects. For example, the compound may act as an enzyme inhibitor, receptor agonist, or signaling molecule .
相似化合物的比较
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride can be compared with other similar compounds, such as:
Histidine: The parent compound from which it is derived. Histidine is an essential amino acid with similar chemical properties but lacks the hydrochloride group.
Imidazole Derivatives: Other compounds containing the imidazole ring, such as imidazole itself, histamine, and various imidazole-based drugs.
Amino Acid Derivatives: Other amino acids with modified side chains, such as 2-amino-3-(1H-imidazol-4-yl)propanoic acid.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C7H12ClN3O2 |
|---|---|
分子量 |
205.64 g/mol |
IUPAC 名称 |
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-7(8,6(11)12)2-5-3-9-4-10-5;/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12);1H |
InChI 键 |
AABZGRFLFXCQEY-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CN=CN1)(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727879.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11727884.png)
![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727889.png)


![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11727898.png)

![3-[(2-Methylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727929.png)
![1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11727932.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727934.png)


